(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine
Description
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The compound’s unique stereochemistry contributes to its distinct biological and chemical properties.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(2S)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
QMXBITFNOQOLMD-UWVGGRQHSA-N |
Isomeric SMILES |
CC[C@H](C)CN1CCC[C@@H]1C |
Canonical SMILES |
CCC(C)CN1CCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a chiral auxiliary or reagent to introduce the desired stereochemistry. One common method is the asymmetric hydrogenation of a pyrrolidine derivative using a chiral catalyst . The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine, often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis . The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing various biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, lacks the chiral substituents present in (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine.
Proline: Another similar compound is proline, an amino acid with a pyrrolidine ring structure.
Pyrrolizine: Pyrrolizine is a related heterocycle with a fused ring system.
Uniqueness
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
